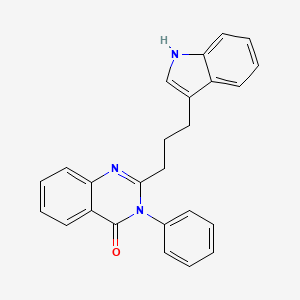
2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(1H-indol-3-yl)propylamine with 3-phenylquinazolin-4(3H)-one under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or quinazoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.
科学的研究の応用
2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
類似化合物との比較
Similar Compounds
2-(1H-Indol-3-yl)propanoic acid: This compound shares the indole moiety but lacks the quinazoline structure.
3-(1H-Indol-3-yl)-2-(trimethylazaniumyl)propanoate: Similar in structure but with different functional groups and properties.
Uniqueness
2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one is unique due to the combination of indole and quinazoline moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound in various research and industrial applications.
特性
CAS番号 |
139543-62-7 |
|---|---|
分子式 |
C25H21N3O |
分子量 |
379.5 g/mol |
IUPAC名 |
2-[3-(1H-indol-3-yl)propyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H21N3O/c29-25-21-13-5-7-15-23(21)27-24(28(25)19-10-2-1-3-11-19)16-8-9-18-17-26-22-14-6-4-12-20(18)22/h1-7,10-15,17,26H,8-9,16H2 |
InChIキー |
SLXYRRRGRLCWSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCCC4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


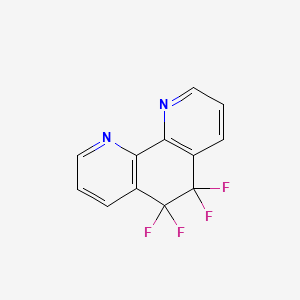
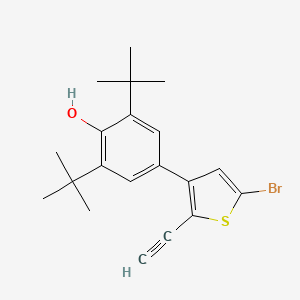
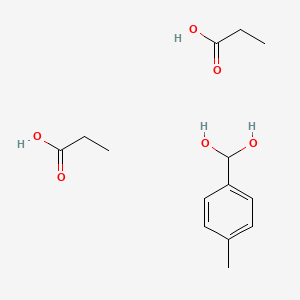
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
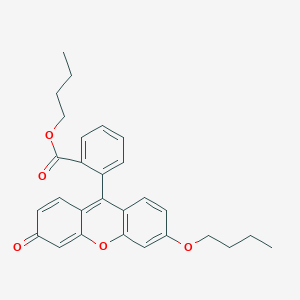
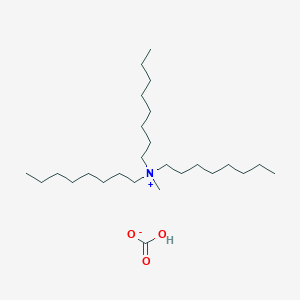
![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)
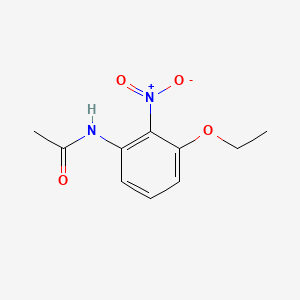


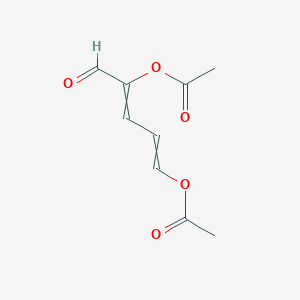
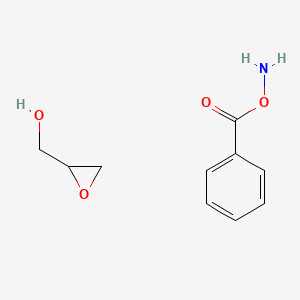
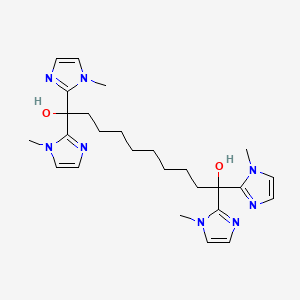
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
